2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) is an organic compound that belongs to the quinone family Quinones are characterized by a fully conjugated cyclic dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) typically involves the reaction of 2,3-dimethylbenzo-1,4-quinone with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state quinones, while reduction results in hydroquinones .
Scientific Research Applications
2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other quinone derivatives.
Medicine: Research is ongoing into its potential as an anticancer agent, given the biological activity of quinones.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) involves its redox properties. Quinones can undergo redox cycling, which generates reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to cellular effects. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethylbenzo-1,4-quinone: Lacks the cinnamoyloxime group but shares the quinone core structure.
1,4-naphthoquinone: Another quinone derivative with different substituents.
2,6-dimethylbenzoquinone: Similar structure but with different methyl group positions.
Uniqueness
2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) is unique due to the presence of the cinnamoyloxime group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where both quinone and oxime functionalities are desirable .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.3g/mol |
IUPAC Name |
[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H15NO3/c1-12-13(2)16(19)10-9-15(12)18-21-17(20)11-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b11-8+,18-15- |
InChI Key |
DPSWUEOTBNLHEG-OIJFLVMVSA-N |
SMILES |
CC1=C(C(=O)C=CC1=NOC(=O)C=CC2=CC=CC=C2)C |
Isomeric SMILES |
CC\1=C(C(=O)C=C/C1=N/OC(=O)/C=C/C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(C(=O)C=CC1=NOC(=O)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.